Cas no 2648917-30-8 ((1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptane)

(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptane 化学的及び物理的性質
名前と識別子
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- (1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptane
- (1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane
- EN300-1807402
- 2648917-30-8
-
- インチ: 1S/C13H19NO/c1-12(2)9-3-4-10(11(12)7-9)13(5-6-13)14-8-15/h9-11H,3-7H2,1-2H3/t9-,10?,11-/m0/s1
- InChIKey: OBILAVRMJRDRCR-JRUYECLLSA-N
- SMILES: O=C=NC1(CC1)C1CC[C@H]2C[C@@H]1C2(C)C
計算された属性
- 精确分子量: 205.146664230g/mol
- 同位素质量: 205.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 336
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.3
- トポロジー分子極性表面積: 29.4Ų
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807402-2.5g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 2.5g |
$4530.0 | 2023-09-19 | ||
Enamine | EN300-1807402-0.25g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 0.25g |
$2126.0 | 2023-09-19 | ||
Enamine | EN300-1807402-0.5g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 0.5g |
$2219.0 | 2023-09-19 | ||
Enamine | EN300-1807402-0.1g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 0.1g |
$2034.0 | 2023-09-19 | ||
Enamine | EN300-1807402-10.0g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 10g |
$9939.0 | 2023-06-02 | ||
Enamine | EN300-1807402-0.05g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 0.05g |
$1942.0 | 2023-09-19 | ||
Enamine | EN300-1807402-1.0g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 1g |
$2311.0 | 2023-06-02 | ||
Enamine | EN300-1807402-1g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 1g |
$2311.0 | 2023-09-19 | ||
Enamine | EN300-1807402-5g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 5g |
$6702.0 | 2023-09-19 | ||
Enamine | EN300-1807402-10g |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane |
2648917-30-8 | 10g |
$9939.0 | 2023-09-19 |
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptane 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
(1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo3.1.1heptaneに関する追加情報
Comprehensive Overview of (1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane (CAS No. 2648917-30-8)
The compound (1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane (CAS No. 2648917-30-8) is a highly specialized bicyclic organic molecule featuring a unique isocyanatocyclopropyl functional group. Its structural complexity and stereochemical precision make it a valuable intermediate in pharmaceutical research, particularly in the development of chiral catalysts and bioactive molecules. The 6,6-dimethylbicyclo[3.1.1]heptane backbone contributes to its rigidity, enhancing its utility in stereoselective synthesis.
Recent advancements in green chemistry have sparked interest in this compound due to its potential role in sustainable synthesis. Researchers are exploring its application in atom-economical reactions, aligning with the global push for eco-friendly manufacturing. The isocyanate group in its structure enables versatile reactivity, including urethane formation and polymer crosslinking, making it relevant to industries beyond pharmaceuticals, such as advanced materials.
From a drug discovery perspective, the (1S,5S)-stereochemistry of this compound is critical for molecular recognition in biological systems. Its cyclopropyl isocyanate moiety has been investigated for modulating protein-protein interactions, a hot topic in targeted therapy development. Computational studies suggest its scaffold could mimic terpene-derived natural products, opening doors for natural product-inspired drug design.
The synthesis of 2648917-30-8 often involves asymmetric catalysis, a technique frequently searched by chemists in academic databases. Its bicyclic framework poses challenges in regioselective functionalization, a subject of ongoing methodology optimization research. Analytical characterization typically combines NMR spectroscopy and chiral HPLC to confirm its enantiomeric purity, a key quality parameter for GMP applications.
In material science, the compound's thermal stability and low volatility make it attractive for high-performance coatings. Its reactivity with polyols enables creation of crosslinked networks with tailored mechanical properties. These features align with industry demands for smart materials in additive manufacturing, a rapidly growing sector with substantial patent activity.
Safety assessments indicate that proper handling of (1S,5S)-2-(1-isocyanatocyclopropyl)-6,6-dimethylbicyclo[3.1.1]heptane requires standard laboratory precautions. While not classified as hazardous under normal conditions, its reactivity profile necessitates inert atmosphere techniques during scale-up. These operational considerations are frequently discussed in process chemistry forums, reflecting the compound's growing industrial relevance.
The commercial availability of CAS 2648917-30-8 remains limited to specialty chemical suppliers, with pricing reflecting its high purity grade and custom synthesis requirements. Market analysts note increasing demand from contract research organizations engaged in fragment-based drug discovery, where its three-dimensional structure offers advantages over flat aromatic scaffolds.
Future research directions may explore its potential in click chemistry applications or as a building block for metal-organic frameworks (MOFs). The compound's structural novelty continues to inspire medicinal chemistry hypotheses, particularly in CNS drug development where blood-brain barrier penetration is crucial. These interdisciplinary connections demonstrate how 2648917-30-8 bridges multiple cutting-edge research domains.
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